tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate
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Description
The compound “tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate” is a complex organic molecule. It is used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. In one study, the mTOR kinase inhibitor MLN0128 was used as the ligand to the protein of interest and conjugated with pomalidomide by diverse intermediate linkage chains . Another synthesis method involves the palladium-catalyzed Suzuki reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including amines, carbamates, and pyrimidines. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound is likely involved in several chemical reactions during its synthesis. For example, in one synthesis method, a palladium-catalyzed Suzuki reaction was used . The exact reactions would depend on the specific synthesis method used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 322.4±15.0 °C at 760 mmHg, and a flash point of 173.6±17.9 °C . It also has a molar refractivity of 56.1±0.3 cm3 and a molar volume of 179.2±3.0 cm3 .Future Directions
The future directions for research on this compound could include further exploration of its potential uses in medical treatments, such as its use in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . Further studies could also explore its synthesis methods and mechanisms of action.
Properties
IUPAC Name |
tert-butyl N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O3/c1-21(2,3)32-20(30)24-8-4-5-9-29-18-15(17(22)25-11-26-18)16(28-29)12-6-7-14-13(10-12)27-19(23)31-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,23,27)(H,24,30)(H2,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINNQUDTNNINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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